molecular formula C16H19N3OS B2853350 N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide CAS No. 748784-27-2

N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide

Cat. No. B2853350
CAS RN: 748784-27-2
M. Wt: 301.41
InChI Key: MGQMLTWFUDSGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide, also known as CHQ, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. CHQ belongs to the class of quinazoline derivatives and has been found to exhibit various biochemical and physiological effects. In

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide is its relatively simple synthesis method, which makes it easy to produce in the laboratory. Additionally, N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide has been found to be relatively safe and well-tolerated in animal models, with few reported side effects. However, one limitation of N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several areas of future research that could be explored with regard to N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide. One potential direction is to investigate the potential therapeutic applications of N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanism of action of N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide and its effects on neurotransmitter activity in the brain. Finally, research could be conducted to develop new synthesis methods for N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide that could improve its solubility and bioavailability.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide has been reported in several scientific studies. One of the most commonly used methods is the reaction of 2-chloro-N-cyclohexylacetamide with 4-aminoquinazoline in the presence of a base such as potassium carbonate. The resulting product is then treated with thioacetic acid to obtain N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide. Other methods involve the use of different starting materials and reagents, but the overall procedure is similar.

Scientific Research Applications

N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities in animal models. Additionally, N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide has been shown to have a positive effect on learning and memory in rats. These findings suggest that N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide may have potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

N-cyclohexyl-2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-15(19-12-6-2-1-3-7-12)10-21-16-13-8-4-5-9-14(13)17-11-18-16/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQMLTWFUDSGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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